



Application Notes and Protocols: Lentiviral-Mediated Overexpression of APOL1 for Inaxaplin Screening

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Compound of Interest		
Compound Name:	Inaxaplin	
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Audience: Researchers, scientists, and drug development professionals.

Introduction Apolipoprotein L1 (APOL1) has emerged as a critical factor in the pathology of certain kidney diseases, particularly in individuals of African ancestry.[1][2][3] Two genetic variants, G1 and G2, are associated with a significantly higher risk of developing conditions like focal segmental glomerulosclerosis (FSGS) and hypertension-attributed kidney disease.[1][3] These risk variants are believed to operate through a toxic gain-of-function mechanism, forming cation channels in cellular membranes.[1][4][5] This leads to excessive potassium efflux, activation of stress-activated protein kinase (SAPK) pathways, and ultimately, cytotoxicity in kidney cells such as podocytes.[2][4][6]

Inaxaplin (VX-147) is a first-in-class, orally active small molecule inhibitor designed to specifically target the channel function of the APOL1 protein.[7][8][9] By binding to APOL1, **Inaxaplin** blocks the aberrant ion flux, thereby mitigating its downstream toxic effects and reducing proteinuria, a key indicator of kidney damage.[5][7][10]

To facilitate the discovery and characterization of APOL1 inhibitors like **Inaxaplin**, a robust and reproducible cellular assay platform is essential. This document provides detailed protocols for utilizing a lentiviral delivery system to generate stable cell lines that overexpress APOL1 risk variants.[11][12][13] These engineered cell lines serve as a powerful tool for medium- to high-throughput screening of potential therapeutic compounds.



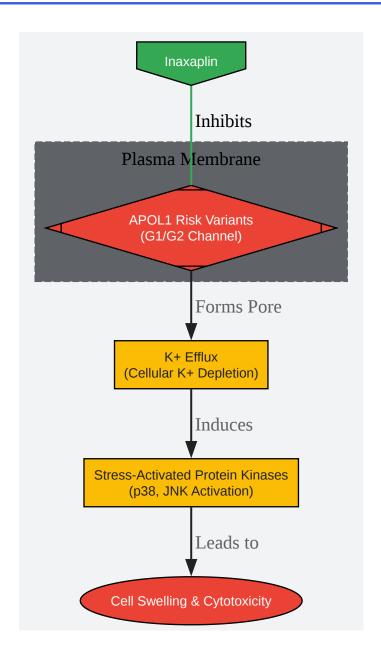
Principle of the Method

Lentiviral vectors are an efficient tool for gene delivery to a wide range of mammalian cells, including both dividing and non-dividing types.[12][14] The system utilizes a three or four-plasmid co-transfection approach in a packaging cell line (e.g., HEK293T) to produce replication-incompetent viral particles. These particles contain the gene of interest (APOL1-G1 or -G2), which, upon transduction of a target cell line (e.g., HEK293), integrates into the host genome. This integration ensures stable, long-term expression of the APOL1 protein, creating a consistent cellular model for studying its function and for screening inhibitors.[15] An antibiotic resistance gene, such as puromycin, is often co-expressed to allow for the selection of a pure population of successfully transduced cells.[14][15]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the APOL1-mediated cytotoxicity pathway and the overall experimental workflow for **Inaxaplin** screening.

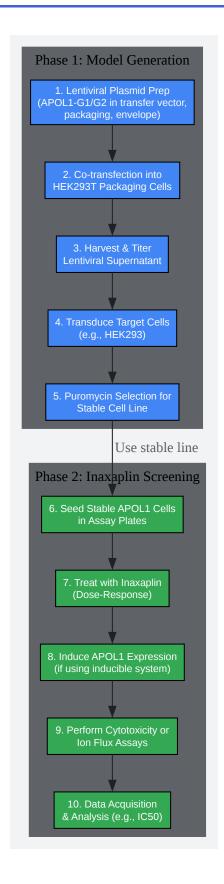




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Caption: APOL1 risk variant-mediated cytotoxicity pathway and the inhibitory action of **Inaxaplin**.





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Caption: Experimental workflow for generating an APOL1 cell model and screening for inhibitors.

Experimental Protocols

Safety Precaution: Work with lentivirus must be performed in a Biosafety Level 2 (BSL-2) facility, following all institutional guidelines and safety procedures.

Protocol 1: Lentivirus Production in HEK293T Cells

This protocol describes the generation of lentiviral particles by transient transfection of HEK293T cells.[16][17]

Materials:

- HEK293T packaging cells
- Lentiviral transfer plasmid containing APOL1-G1 or APOL1-G2 with a puromycin resistance gene
- 2nd Generation Packaging Plasmids: psPAX2 (packaging) and pMD2.G (envelope)
- DMEM, high glucose
- Fetal Bovine Serum (FBS)
- Polyethylenimine (PEI), 1 mg/mL
- Opti-MEM I Reduced Serum Medium
- 10 cm tissue culture plates
- 0.45 μm syringe filters

Procedure:

Day 1: Seed Cells: Seed 4.0 x 10⁶ HEK293T cells per 10 cm plate in 10 mL of complete DMEM (10% FBS). Ensure cells are evenly distributed and incubate overnight (37°C, 5% CO2). Cells should be ~80% confluent at the time of transfection.



- Day 2: Transfection:
 - For each 10 cm plate, prepare two tubes.
 - \circ Tube A (DNA Mix): Add 5 μ g of the APOL1 transfer plasmid, 3.75 μ g of psPAX2, and 1.25 μ g of pMD2.G to 500 μ L of Opti-MEM. Mix gently.
 - Tube B (PEI Mix): Add 30 μL of 1 mg/mL PEI to 500 μL of Opti-MEM. The ratio of total DNA (μg) to PEI (μg) should be 1:3.
 - Add the PEI mix (Tube B) to the DNA mix (Tube A), vortex briefly, and incubate at room temperature for 15-20 minutes.
 - Gently add the 1 mL DNA-PEI mixture dropwise to the plate of HEK293T cells. Swirl the plate to distribute.
 - Incubate for 18 hours.
- Day 3: Media Change: Gently aspirate the transfection medium and replace it with 10 mL of fresh complete DMEM.
- Day 4 & 5: Harvest Virus:
 - 48h post-transfection: Harvest the supernatant containing the lentiviral particles into a sterile 15 mL conical tube. Store at 4°C. Add 10 mL of fresh complete DMEM to the plate.
 - 72h post-transfection: Harvest the supernatant again and pool it with the first harvest.
 - Filter the pooled supernatant through a 0.45 μm syringe filter to remove cell debris.
 - Aliquots of the viral supernatant can be used immediately or stored at -80°C for long-term use.

Protocol 2: Generation of a Stable APOL1-Expressing Cell Line

This protocol details the transduction of a target cell line (e.g., HEK293) and subsequent selection.[15][18]



Materials:

- HEK293 target cells
- Lentiviral supernatant (from Protocol 1)
- Complete DMEM
- Polybrene (8 mg/mL stock)
- Puromycin
- 6-well tissue culture plates

Procedure:

- Determine Puromycin Kill Curve (Prior to transduction): To determine the optimal
 concentration for selection, culture HEK293 cells with a range of puromycin concentrations
 (e.g., 0.5-10 μg/mL). The lowest concentration that kills all cells within 3-5 days should be
 used for selection.[14]
- Day 1: Seed Target Cells: Seed 50,000 HEK293 cells per well of a 6-well plate in 1 mL of complete DMEM.[15]
- Day 2: Transduction:
 - Prepare transduction media by adding Polybrene to complete DMEM for a final concentration of 8 μg/mL. Polybrene enhances transduction efficiency.[18][19]
 - Thaw lentiviral aliquots on ice.
 - \circ Remove the media from the cells. Add 1 mL of transduction media containing varying amounts of the viral supernatant (e.g., 0 μL, 10 μL, 50 μL, 100 μL, 250 μL) to different wells. The "0 μL" well will serve as an untransduced control.
 - Incubate overnight.



- Day 3: Media Change: Remove the virus-containing media and replace it with 2 mL of fresh complete DMEM.
- Day 5 onwards: Antibiotic Selection:
 - Aspirate the media and replace it with 2 mL of complete DMEM containing the predetermined optimal concentration of puromycin.
 - Replace the selection media every 2-3 days. Monitor the untransduced control well to ensure all cells die.
 - Continue selection for 7-10 days until resistant colonies are clearly visible and untransduced cells are eliminated.
 - Expand the resulting polyclonal population of APOL1-expressing cells. Verify APOL1
 expression via Western Blot.

Protocol 3: Inaxaplin Screening via Cytotoxicity Assay

This protocol uses the stable APOL1 cell line to screen **Inaxaplin**'s ability to prevent APOL1-mediated cytotoxicity.

Materials:

- Stable APOL1-G1 or -G2 expressing HEK293 cells
- **Inaxaplin** stock solution (e.g., 10 mM in DMSO)
- 96-well clear-bottom tissue culture plates
- Cytotoxicity assay kit (e.g., measuring LDH release or a multiplex assay like MultiTox-Fluor from Promega)
- Tetracycline or Doxycycline (if using an inducible expression system)

Procedure:



- Day 1: Seed Cells: Seed the stable APOL1 cells in a 96-well plate at a density of 10,000 cells per well in 100 μL of complete DMEM. Incubate overnight.
- Day 2: Drug Treatment:
 - Prepare serial dilutions of Inaxaplin in culture media. A typical concentration range would be 0.01 μM to 30 μM. Include a vehicle control (DMSO).
 - Remove the media from the cells and add 100 μL of media containing the different concentrations of **Inaxaplin**.
- Induce APOL1 Expression (if applicable): If using a tetracycline-inducible system, add the inducer (e.g., 50 ng/mL doxycycline) to all wells except for the uninduced controls.
- Day 3: Measure Cytotoxicity:
 - After 24 hours of incubation with the drug (and inducer), measure cytotoxicity according to the manufacturer's protocol of the chosen assay kit. For example, using an LDH assay, measure the release of lactate dehydrogenase into the culture supernatant, which is indicative of cell lysis.
- Data Analysis:
 - Calculate the percentage of cytotoxicity for each concentration relative to the vehicletreated, APOL1-expressing control (maximum cytotoxicity) and uninduced/non-expressing cells (baseline).
 - Plot the dose-response curve and determine the IC50 value for **Inaxaplin**.

Data Presentation

The efficacy of **Inaxaplin** can be quantified and compared across different assays. The tables below present example data from a screening campaign.

Table 1: Inaxaplin Inhibition of APOL1-G2 Mediated Cytotoxicity



Inaxaplin Conc. (μM)	% Cell Viability (Mean ± SD)	% Cytotoxicity Inhibition (Mean ± SD)
0 (Vehicle)	45.2 ± 3.1	0
0.01	48.9 ± 2.8	6.8 ± 5.1
0.1	65.7 ± 4.5	37.4 ± 8.2
1.0	88.3 ± 3.9	78.6 ± 7.1
10.0	96.1 ± 2.5	92.9 ± 4.6
30.0	97.5 ± 2.2	95.4 ± 4.0
Calculated IC50	\multicolumn{2}{c	}{~0.25 μM}

Data are normalized to uninduced cells (100% viability) and vehicle-treated induced cells (minimum viability).

Table 2: Inaxaplin Inhibition of APOL1-G2 Mediated Ion Flux

Assay Type	Endpoint Measured	Inaxaplin IC50 (μM)
Thallium Flux Assay[10]	Intracellular Thallium Influx	0.18
Intracellular K+ Measurement[6][20]	Prevention of K+ Depletion	0.22

Troubleshooting



Issue	Possible Cause(s)	Suggested Solution(s)
Low Lentiviral Titer	- Poor HEK293T cell health- Suboptimal plasmid ratio or quality- Inefficient transfection reagent	- Use healthy, low-passage HEK293T cells Optimize DNA:PEI ratio (1:2 to 1:4) Use endotoxin-free plasmid preparations.
Low Transduction Efficiency	- Low viral titer- Target cells are difficult to transduce- Insufficient Polybrene	- Concentrate the virus via ultracentrifugation Increase the Multiplicity of Infection (MOI) Optimize Polybrene concentration (4-8 µg/mL).
High Background Cytotoxicity	- APOL1 expression is leaky (inducible system)- High concentration of vehicle (DMSO)- Cells seeded too densely	- Screen clones for low basal expression Ensure final DMSO concentration is <0.5% Optimize cell seeding density.
Inconsistent Assay Results	 Uneven cell seeding- Variation in incubation times- Reagent instability 	- Ensure a single-cell suspension before plating Use a multichannel pipette for additions Prepare fresh drug dilutions for each experiment.

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